molecular formula C18H17BrFN3O3 B2904760 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291837-66-5

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2904760
CAS No.: 1291837-66-5
M. Wt: 422.254
InChI Key: CTJNUSLXBWZSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate (CAS 1291837-66-5) is a chemical compound of significant interest in medicinal chemistry and pharmacology research . Its structure incorporates both a 2-fluorophenylpiperazine moiety and a 5-bromonicotinate group, a combination that is frequently investigated for targeting neurological systems and nucleoside transport processes . Piperazine derivatives are widely studied for their affinity for various neuroreceptors. Related compounds within this structural class have been developed as dopaminergic agents with novel modes of action, indicating the potential of this scaffold in central nervous system research . Furthermore, analogous structures featuring the 2-fluorophenylpiperazine pharmacophore have demonstrated potent activity as inhibitors of human Equilibrative Nucleoside Transporters (ENTs), particularly showing selectivity for the ENT2 subtype . These transporters are vital for nucleotide synthesis and the cellular uptake of nucleoside analogues, positioning this compound as a valuable probe for studying nucleoside metabolism and potentially enhancing the efficacy of chemotherapeutic agents . Researchers are exploring its use in structure-activity relationship studies to develop more potent and selective inhibitors, as well as to elucidate fundamental biological transport mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O3/c19-14-9-13(10-21-11-14)18(25)26-12-17(24)23-7-5-22(6-8-23)16-4-2-1-3-15(16)20/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJNUSLXBWZSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-fluorophenylamine with diethyl carbonate to form the piperazine core, followed by subsequent reactions to introduce the bromopyridine and carboxylate groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromopyridine to its corresponding oxide.

  • Reduction: : Reduction of the piperazine ring or the fluorophenyl group.

  • Substitution: : Replacement of the bromine atom in the pyridine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : 5-bromopyridine-3-carboxylate oxide.

  • Reduction: : Reduced forms of the piperazine ring or fluorophenyl group.

  • Substitution: : Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can enhance binding affinity to certain receptors.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects involves binding to specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the piperazine ring interacts with various enzymes and proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate, we compare it with structurally analogous compounds from the literature, focusing on substituent effects, physicochemical properties, and synthetic yields.

Substituent Effects on Piperazine and Aromatic Moieties

The target compound’s 2-fluorophenylpiperazine moiety is analogous to derivatives in , such as D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide). Both compounds share the 2-fluorophenyl group, which is known to enhance metabolic stability compared to non-fluorinated analogs. However, the target compound’s pyridine-3-carboxylate ester diverges from D10’s quinoline-4-carbonyl group, likely increasing lipophilicity and altering solubility profiles .

In , urea derivatives like 1f and 1g incorporate trifluoromethylphenyl and hydroxybenzylidene groups, respectively. The trifluoromethyl group in 1f increases electron-withdrawing effects, whereas the target’s bromopyridine may offer distinct steric and electronic properties due to bromine’s polarizability .

Physicochemical Properties

  • D8 (): 3-Chlorophenyl-substituted derivative with undisclosed m.p.
  • 1f (): m.p. 198–200 °C, influenced by its trifluoromethyl and thiazolyl groups.

The target’s ester group (vs.

Functional Group Impact on Bioactivity

  • Quinoline vs. Pyridine: D10’s quinoline () offers planar aromaticity for π-π stacking, whereas the target’s pyridine may engage in weaker interactions but with improved solubility .
  • Bromine vs.

Tabulated Comparison of Key Compounds

Compound Name (Source) Core Structure Key Substituents Yield (%) m.p. (°C) Notable Features
Target Compound Piperazine-oxoethyl ester 2-Fluorophenyl, 5-bromopyridine N/A N/A High lipophilicity, halogen bonding
D10 () Piperazine-quinoline amide 2-Fluorophenyl, quinoline N/A N/A Planar aromaticity, CNS targeting
1f () Piperazine-thiazolyl urea Trifluoromethyl, hydroxybenzylidene 70.7 198–200 High yield, electron-withdrawing groups
4l () Piperazine-sulfonamide Bis(4-fluorophenyl), nitrobenzenesulfonamide 58 N/A Moderate yield, sulfonamide stability

Biological Activity

The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate (CAS Number: 913247-58-2) is a synthetic derivative that has garnered attention due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including monoamine oxidases and its cytotoxic effects.

The molecular formula of the compound is C19H22FN3O3C_{19}H_{22}FN_3O_3, with a molecular weight of approximately 359.461 g/mol . The structure features a piperazine moiety, which is significant in medicinal chemistry for its role in modulating neurotransmitter systems.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds containing the piperazine structure, such as this one, exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B). A study highlighted that derivatives similar to this compound demonstrated potent inhibition of MAO-B, with IC50 values as low as 0.013 µM , indicating high potency as a potential treatment for neurodegenerative diseases like Alzheimer's .

CompoundMAO-B IC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

The selectivity indices suggest that these compounds can preferentially inhibit MAO-B over MAO-A, which is desirable for minimizing side effects associated with non-selective MAO inhibition.

2. Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells revealed differential effects among related compounds. For instance, one derivative exhibited an IC50 value of 120.6 µM , indicating lower toxicity compared to others that caused significant cell death at lower concentrations. This suggests a favorable safety profile for further development .

Case Studies

Several studies have explored the biological implications of similar piperazine derivatives:

  • Neuroprotective Effects : Compounds exhibiting MAO-B inhibition have been linked to neuroprotective effects in models of neurodegeneration.
  • Antibacterial Activity : Other derivatives have shown promising antibacterial properties against gram-positive bacteria, suggesting a broader therapeutic potential beyond neurodegeneration .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to MAO enzymes. Higher docking scores were observed for MAO-B compared to MAO-A, reinforcing the selectivity observed in biochemical assays .

Q & A

Q. What are the established synthetic routes for 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate?

A multi-step synthesis is typically employed. For example, analogous piperazine-containing compounds are synthesized via:

Acylation : Reacting 2-fluorobenzoyl chloride with a piperazine derivative under reflux in ethanol with potassium carbonate as a base .

Coupling : Introducing the bromopyridine moiety via nucleophilic substitution or esterification. For instance, activating the carboxyl group of 5-bromopyridine-3-carboxylic acid with thionyl chloride (SOCl₂) before coupling with the piperazine intermediate .

Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and bromopyridine groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray Crystallography : Resolving crystal structures to validate stereochemistry, as seen in related piperazine derivatives .
  • HPLC : Assessing purity (>95%) with reverse-phase columns and UV detection .

Q. How do structural features influence reactivity and biological activity?

  • The 2-fluorophenylpiperazine moiety enhances binding to serotonin/dopamine receptors, common in CNS-targeting compounds .
  • The 5-bromopyridine-3-carboxylate group introduces steric bulk and electrophilic sites, affecting solubility and metabolic stability .
  • Ester linkages may confer hydrolytic instability, requiring stability studies under varying pH/temperature .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Reaction Optimization : Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., DMAP for esterification), and temperature (e.g., reflux vs. microwave-assisted synthesis) .
  • Purification Strategies : Use preparative HPLC for challenging separations or chiral columns for enantiomeric resolution .
  • Quality Control : Implement in-line FTIR or LC-MS to monitor reaction progress and byproduct formation .

Q. How should researchers address contradictions in pharmacological data (e.g., varying receptor affinity across studies)?

  • Meta-Analysis : Aggregate data from multiple assays (e.g., radioligand binding vs. functional cAMP assays) to identify assay-specific biases .
  • Structural Analog Comparison : Compare with analogs like 4-(4-bromophenyl)piperidine derivatives to isolate substituent effects .
  • Dose-Response Reassessment : Test broader concentration ranges to rule out non-specific binding at high doses .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₁A) based on crystallographic data .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales in explicit solvent .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .

Q. How to design ecotoxicological studies for environmental impact assessment?

  • Fate Analysis : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light .
  • Bioaccumulation : Use OECD 305 guidelines to assess partitioning in aquatic organisms (e.g., Daphnia magna) .
  • Toxicity Screening : Perform acute/chronic toxicity tests in model species (e.g., zebrafish embryos) with LC₅₀/EC₅₀ calculations .

Q. What experimental designs are robust for evaluating metabolic stability?

  • In Vitro Hepatic Models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Stability Profiling : Test under simulated gastric/intestinal fluids to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.